3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione
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Overview
Description
3-[[(8α,9S)-6’-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a methoxycinchonan moiety and a trifluoromethylphenyl group, making it a valuable molecule in the study of chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(8α,9S)-6’-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The compound is typically purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[[(8α,9S)-6’-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like DMSO and acetonitrile. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[(8α,9S)-6’-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 3-[[(8α,9S)-6’-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- **3-[[(8α,9S)-6’-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione (CAS: 1256245-85-8)
- **3-[[(8α,9S)-6’-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione (CAS: 1256245-84-7)
Uniqueness
The uniqueness of 3-[[(8α,9S)-6’-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both methoxycinchonan and trifluoromethylphenyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C31H29F3N4O3 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
3-[[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C31H29F3N4O3/c1-3-17-16-38-13-11-18(17)14-25(38)26(22-10-12-35-24-9-8-21(41-2)15-23(22)24)37-28-27(29(39)30(28)40)36-20-6-4-19(5-7-20)31(32,33)34/h3-10,12,15,17-18,25-26,36-37H,1,11,13-14,16H2,2H3/t17?,18?,25-,26-/m0/s1 |
InChI Key |
CXSJHIJBMDWYPB-NLRAZLJFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
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